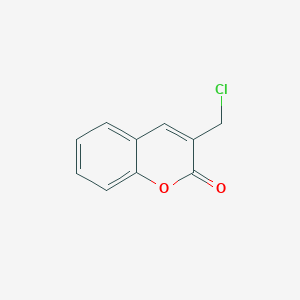

3-(chloromethyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-2H-chromen-2-one is a chemical compound that has a chloromethyl group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of compounds with a chloromethyl group, like 3-(chloromethyl)-2H-chromen-2-one, often involves chloromethylation reactions . For instance, a synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, the reaction of 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate, the reduction of the methyl pyridine-3-carboxylate to 3-pyridinemethanol, and the reaction of the 3-pyridinemethanol with thionyl chloride to produce the target product .Chemical Reactions Analysis

Chloromethylation of aromatic compounds is a common reaction involving chloromethyl groups. This reaction is often catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .Scientific Research Applications

Organic Synthesis

3-(chloromethyl)-2H-chromen-2-one serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive, allowing for subsequent functionalization and coupling reactions. This compound can be used to synthesize complex chromene derivatives, which are prevalent in numerous bioactive molecules and pharmaceuticals .

Pharmaceuticals

In the pharmaceutical industry, 3-(chloromethyl)-2H-chromen-2-one is utilized to develop novel therapeutic agents. Its structure is a key scaffold in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Researchers have explored its derivatives as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), aiming to reduce side effects and enhance efficacy .

Agrochemicals

The chloromethyl group in 3-(chloromethyl)-2H-chromen-2-one can be exploited to create agrochemicals, particularly pesticides and herbicides. By modifying the chromene core, chemists can design compounds with specific modes of action against pests, contributing to the development of more efficient and environmentally friendly agricultural practices .

Dyestuff Fields

In dyestuff chemistry, 3-(chloromethyl)-2H-chromen-2-one is a precursor for the synthesis of chromene-based dyes. These dyes are known for their bright colors and stability, making them suitable for textile applications. The compound’s modifiable structure allows for the introduction of various substituents, altering the dye’s properties to meet industrial requirements .

Material Science

This compound is also significant in material science, particularly in the creation of advanced polymers and coatings. Its ability to undergo polymerization and crosslinking reactions makes it a valuable monomer for producing materials with desired mechanical and thermal properties .

Chemical Research

In chemical research, 3-(chloromethyl)-2H-chromen-2-one is a subject of study for its reactivity and potential in creating new chemical entities. Its role in fundamental research contributes to the understanding of reaction mechanisms and the discovery of innovative synthetic routes .

properties

IUPAC Name |

3-(chloromethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPFWJFBCWOYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)